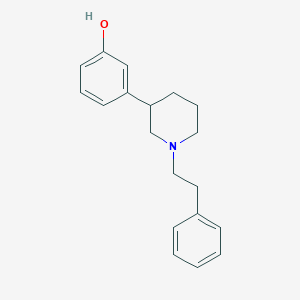
3-(1-phenethylpiperidin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound features a phenol group substituted with a piperidine ring, which is further substituted with a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with ethylene in the presence of a Lewis acid catalyst.
Formation of the Phenol Group: The phenol group can be introduced through hydroxylation of an aromatic ring, often using reagents like sodium hydroxide or potassium hydroxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient catalytic systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted phenols depending on the substituent introduced.
科学的研究の応用
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Phenol, 3-(2-phenylethyl)-: Similar structure but lacks the piperidine ring.
Phenol, 4-(1-(2-phenylethyl)-3-piperidinyl)-: Similar structure but with different substitution pattern on the phenol ring.
Uniqueness
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is unique due to the presence of both the piperidine ring and the phenylethyl group, which impart distinct chemical and biological properties
特性
CAS番号 |
19725-24-7 |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC名 |
3-[1-(2-phenylethyl)piperidin-3-yl]phenol |
InChI |
InChI=1S/C19H23NO/c21-19-10-4-8-17(14-19)18-9-5-12-20(15-18)13-11-16-6-2-1-3-7-16/h1-4,6-8,10,14,18,21H,5,9,11-13,15H2 |
InChIキー |
HGPMWSZMWSQMKY-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
正規SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
同義語 |
3-(3-hydroxyphenyl)-N-(2-phenethyl)piperidine 3-phenethyl-PP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















